molecular formula C25H24N2O B2428494 3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine CAS No. 17726-55-5

3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine

Cat. No.: B2428494
CAS No.: 17726-55-5
M. Wt: 368.48
InChI Key: MSUWHERZLRIMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the morpholine group in this compound adds to its versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a compound containing an active hydrogen atom are reacted together. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine involves its interaction with specific molecular targets. The morpholine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The indolizine core can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-ylmethyl)-1,2-diphenylindolizine is unique due to its indolizine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying specific biological interactions and developing new therapeutic agents.

Properties

IUPAC Name

4-[(1,2-diphenylindolizin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c1-3-9-20(10-4-1)24-22-13-7-8-14-27(22)23(19-26-15-17-28-18-16-26)25(24)21-11-5-2-6-12-21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUWHERZLRIMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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